Lipophilicity Reduction vs. N-(4-Chlorophenyl)succinimide
The target compound exhibits a computed XLogP3 of 1.1, representing a ~0.96 log-unit reduction in lipophilicity compared to N-(4-chlorophenyl)succinimide (CAS 6943-00-6), which has a reported LogP of 2.0584 [1]. This increased hydrophilicity is directly attributable to the C3-propargylamino substituent, which introduces a hydrogen bond donor (secondary amine) and increases the hydrogen bond acceptor count from 2 to 3 [2]. In drug discovery contexts, this ~9-fold theoretical decrease in octanol-water partition coefficient may translate into improved aqueous solubility, altered membrane permeability, and a distinct pharmacokinetic profile relative to the simpler N-aryl succinimide scaffold.
| Evidence Dimension | Lipophilicity (computed/measured logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | N-(4-Chlorophenyl)succinimide (CAS 6943-00-6); LogP = 2.0584 |
| Quantified Difference | ΔLogP ≈ –0.96 (target is more hydrophilic by approximately 0.96 log units) |
| Conditions | Computed XLogP3 (PubChem 2.1) for target; calculated LogP from yybyy.com for comparator |
Why This Matters
A nearly one-log reduction in lipophilicity directly impacts solubility, permeability, and potential off-target binding, making this compound a distinct chemical tool for probing lipophilicity-activity relationships within the succinimide class.
- [1] PubChem. (2025). Compound Summary for CID 71668897: 1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione. National Center for Biotechnology Information. View Source
- [2] yybyy.com. (2025). CAS 6943-00-6: 1-(4-chlorophenyl)pyrrolidine-2,5-dione – Physicochemical Properties (LogP = 2.0584). View Source
